molecular formula C7H6N2O2 B7884470 6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B7884470
M. Wt: 150.13 g/mol
InChI Key: OLTATMRIIFNCTG-UHFFFAOYSA-N
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Description

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and oxidation . Another method includes the use of microwave-assisted synthesis, which offers a more efficient and convenient approach . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile is unique due to its specific functional groups and the versatility of its chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTATMRIIFNCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C(N1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C(N1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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